Cas no 2227675-94-5 (rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

The compound rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a brominated methoxyphenyl substituent. Its rigid cyclopropane backbone enhances stereochemical stability, while the bromine and methoxy functional groups offer versatile reactivity for further synthetic modifications. The presence of an amine group allows for derivatization into amides, sulfonamides, or other nitrogen-containing compounds, making it a valuable intermediate in pharmaceutical and agrochemical research. The dimethyl substitution on the cyclopropane ring contributes to steric hindrance, potentially influencing selectivity in catalytic reactions. This compound is particularly useful in asymmetric synthesis and medicinal chemistry applications.
rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine structure
2227675-94-5 structure
Product Name:rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:2227675-94-5
MF:C12H16BrNO
MW:270.165542602539
CID:5804310
PubChem ID:165798680
Update Time:2025-05-20

rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine
    • 2227675-94-5
    • EN300-1936887
    • Inchi: 1S/C12H16BrNO/c1-12(2)9(11(12)14)7-5-4-6-8(13)10(7)15-3/h4-6,9,11H,14H2,1-3H3/t9-,11-/m1/s1
    • InChI Key: ZDZXGOOGSFFXNG-MWLCHTKSSA-N
    • SMILES: BrC1=CC=CC(=C1OC)[C@@H]1[C@H](C1(C)C)N

Computed Properties

  • Exact Mass: 269.04153g/mol
  • Monoisotopic Mass: 269.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.2Ų

rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine

Rac-(1R,3R)-3-(3-Bromo-2-Methoxyphenyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine, identified by the CAS number 2227675-94-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in both academic and industrial research. The molecule consists of a cyclopropane ring substituted with a 3-bromo-2-methoxyphenyl group and two methyl groups at the 2-position of the cyclopropane ring. The amine group attached to the cyclopropane ring adds to its reactivity and functional versatility.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. Researchers have explored the synthesis of enantiomerically pure forms of rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine, emphasizing the role of chiral induction during the synthesis process. These studies have demonstrated that the stereochemical configuration significantly influences the compound's pharmacokinetic properties and its interaction with biological targets.

The presence of a bromine atom in the phenyl ring introduces electrophilic aromatic substitution reactivity, while the methoxy group provides electronic and steric effects that modulate the compound's overall reactivity. The cyclopropane ring is known for its unique strain energy and reactivity under certain conditions, making it a valuable component in organic synthesis. Recent advancements in transition metal-catalyzed cyclopropanation reactions have provided new insights into the synthesis of this compound and its analogs.

In terms of applications, rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine has shown promise in medicinal chemistry as a potential lead compound for drug development. Its structure allows for further functionalization to target specific biological pathways or receptors. For instance, researchers have investigated its potential as an inhibitor of certain enzyme activities or as a modulator of ion channels.

Moreover, computational studies using advanced molecular modeling techniques have provided detailed insights into the compound's interactions with biological systems. These studies have helped predict its binding affinities to various protein targets, guiding further experimental validation. The integration of computational and experimental approaches has significantly enhanced our understanding of this compound's behavior in different chemical and biological environments.

Another area of interest is the environmental impact and degradation pathways of rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine. Recent research has focused on its stability under various conditions and its potential for bioaccumulation. These studies are crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, rac-(1R,3R)-3-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No: 2227675-94-5) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and stereochemistry make it a valuable tool for exploring new synthetic methodologies and drug discovery opportunities. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic knowledge and industrial applications.

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